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  • Product: 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline
  • CAS: 1795462-02-0

Core Science & Biosynthesis

Foundational

chemical structure and properties of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline

An In-depth Technical Guide to the Predicted Chemical Profile and Therapeutic Potential of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, recognized...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted Chemical Profile and Therapeutic Potential of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Strategic functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical properties and biological activities. The introduction of a nitro group, particularly at the 5-position, can significantly modulate the molecule's electronic character and is a key pharmacophore in compounds with demonstrated anticancer and antimicrobial effects.[3][4] This is often attributed to its ability to undergo bioreduction in hypoxic environments, characteristic of solid tumors, leading to cytotoxic reactive species.[3] Concurrently, substitution at the 8-position with a thioether linkage introduces a soft ligand capable of metal chelation, a mechanism known to disrupt essential metalloenzyme functions in pathogens and cancer cells.[5][6]

This technical guide addresses 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline , a novel chemical entity for which no direct experimental data currently exists in the public domain. By leveraging robust data from structurally related analogs, this document constructs a scientifically informed, predictive profile of this compound. We will provide a comprehensive overview of its predicted chemical structure and properties, a plausible and detailed synthetic route, and its anticipated biological activities. This guide is intended for researchers, scientists, and drug development professionals to stimulate and inform future research into this promising, yet uncharacterized, molecule.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of the target compound combines the 5-nitroquinoline core with an 8-isobutylthioether substituent. This unique combination is hypothesized to yield a distinct set of physicochemical properties that will govern its behavior in biological systems.

Molecular Structure

The 2D structure of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline is presented below:

Chemical structure of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline Figure 1: 2D Chemical Structure.
Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline. These values are calculated based on its structure and by referencing known data for its core components, such as 5-nitroquinoline.[7]

PropertyPredicted ValueReference / Method
Molecular Formula C₁₃H₁₂N₂O₂S-
Molecular Weight 260.31 g/mol -
Appearance Yellow to orange crystalline solidExtrapolated from 5-nitroquinoline[8]
Melting Point (°C) 110 - 130Predicted
LogP (Octanol/Water) ~3.5 - 4.0Calculated; increased lipophilicity from isobutylthioether group
Topological Polar Surface Area (TPSA) 58.71 ŲCalculated (value for 5-nitroquinoline moiety[7])
Hydrogen Bond Donors 0-
Hydrogen Bond Acceptors 4-
Rotatable Bonds 3-
Predicted Spectroscopic Characteristics
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, likely in the range of δ 7.5-9.0 ppm. The isobutyl group would present a characteristic pattern: a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (CH₂) protons adjacent to the sulfur atom.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display 13 unique signals corresponding to each carbon atom in the molecule.

  • Infrared (IR) Spectroscopy: Key absorption bands are predicted to appear around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ for the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. Aromatic C=C and C=N stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 260 or 261, respectively.

Proposed Synthetic Pathway

While the target compound is not commercially available, a plausible synthetic route can be designed based on established methodologies for the functionalization of quinoline systems.[9][10] The proposed pathway involves a multi-step process starting from quinoline, leveraging a key 8-aminoquinoline intermediate.

Synthetic Workflow Overview

The proposed synthesis follows a logical progression: nitration of the quinoline core, reduction to form the key amine intermediate, conversion to a suitable leaving group, and final nucleophilic substitution with the desired thiol.

Synthetic_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Isomer Separation & Reduction cluster_2 Step 3: Diazotization & Sandmeyer Reaction cluster_3 Step 4: Second Nitration cluster_4 Step 5: Nucleophilic Substitution A Quinoline B 5-Nitroquinoline & 8-Nitroquinoline Mixture A->B H₂SO₄, HNO₃ 0°C to RT [1] C 8-Nitroquinoline B->C Fractional Crystallization [27] D 8-Aminoquinoline C->D H₂, Pd/C or Sn/HCl [45] E 8-Chloroquinoline D->E 1. NaNO₂, HCl 2. CuCl F 8-Chloro-5-nitroquinoline E->F H₂SO₄, HNO₃ H Target Compound: 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline F->H NaH, DMF G 2-Methyl-1-propanethiol (Isobutyl Mercaptan) G->H

Caption: Proposed multi-step synthesis of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline.

Detailed Experimental Protocol

This protocol is a hypothetical adaptation of established procedures for analogous chemical transformations.

Step 1: Nitration of Quinoline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.

  • Addition of Reagents: Slowly add quinoline (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10°C. Subsequently, add a mixture of concentrated sulfuric acid and nitric acid (1.5 equivalents) dropwise, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.[9]

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.

  • Extraction & Purification: Extract the product with dichloromethane (DCM). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a mixture of 5-nitroquinoline and 8-nitroquinoline.[3]

Step 2: Isomer Separation and Reduction of 8-Nitroquinoline

  • Separation: Separate the 5- and 8-nitroquinoline isomers using fractional crystallization from a suitable solvent like ethanol or by column chromatography.[9]

  • Reduction: Dissolve the isolated 8-nitroquinoline (1 equivalent) in ethanol. Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent to yield 8-aminoquinoline, which can be further purified by recrystallization.[11]

Step 3 & 4: Synthesis of 8-Chloro-5-nitroquinoline This intermediate is crucial. A plausible route is via the Sandmeyer reaction on 8-aminoquinoline to produce 8-chloroquinoline, followed by a second nitration.

  • Diazotization: Dissolve 8-aminoquinoline (1 equivalent) in aqueous HCl. Cool the solution to 0-5°C and add a solution of sodium nitrite (1.1 equivalents) in water dropwise.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in HCl. Slowly add the diazonium salt solution to the CuCl solution. Stir at room temperature until nitrogen evolution ceases.

  • Work-up: Extract the product with an organic solvent, wash, dry, and purify by chromatography to obtain 8-chloroquinoline.

  • Nitration: Carefully add 8-chloroquinoline (1 equivalent) to a cold mixture of concentrated sulfuric and nitric acid. Allow the reaction to proceed at a controlled temperature.

  • Purification: Quench the reaction with ice and isolate the precipitated 8-chloro-5-nitroquinoline by filtration. Recrystallize from a suitable solvent.

Step 5: Thioether Formation

  • Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Thiolate Formation: Cool the suspension to 0°C and slowly add 2-methyl-1-propanethiol (1.1 equivalents). Stir until hydrogen evolution stops.

  • Substitution: Add a solution of 8-chloro-5-nitroquinoline (1 equivalent) in DMF to the thiolate mixture.

  • Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 50-60°C) until TLC indicates the consumption of the starting material. This type of nucleophilic aromatic substitution is a standard method for forming aryl thioethers.[10]

  • Work-up and Purification: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final compound, 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline.

Anticipated Biological Activity and Experimental Validation

The hybrid structure of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline suggests a multi-faceted pharmacological profile. The 5-nitroquinoline moiety is a known pharmacophore for anticancer and antimicrobial activity, while the 8-thioquinoline portion is associated with metal chelation and enzyme inhibition.[4][6][12]

Hypothesized Mechanisms and Applications
  • Anticancer Potential: The nitro group can be reduced by cellular reductases, particularly in the hypoxic environment of solid tumors, to form radical species that induce DNA damage and apoptosis.[3][13] The compound could also act as a metal chelator, disrupting the function of metalloenzymes crucial for cancer cell proliferation.[14] We hypothesize potent activity against various cancer cell lines, including breast (MCF-7), lung (A549), and glioblastoma (U-87).[15]

  • Antimicrobial Activity: 8-Hydroxyquinoline derivatives like nitroxoline (8-hydroxy-5-nitroquinoline) are effective antimicrobial agents.[5][16] The mechanism often involves the chelation of essential divalent metal ions (e.g., Fe²⁺, Zn²⁺, Mg²⁺), which are cofactors for many bacterial enzymes.[5] The thioether at position 8 is also capable of metal coordination. Therefore, the target compound is predicted to exhibit broad-spectrum antibacterial and potentially antifungal activity.

  • Enzyme Inhibition: Thioether-containing molecules can act as inhibitors for various enzymes, such as kinases or proteases, by forming interactions within the active site. Quinoline derivatives have been explored as inhibitors of α-glucosidase and cyclooxygenase (COX) enzymes.[12][17]

Proposed Experimental Screening Workflow

To validate these hypotheses, a structured experimental cascade is proposed. This workflow enables a systematic evaluation from broad cytotoxicity to more specific mechanistic studies.

Screening_Workflow A Primary Screening: In Vitro Cytotoxicity & Antimicrobial B MTT Assay (Cancer Cell Lines: MCF-7, A549) A->B C Broth Microdilution (MIC) (Bacteria: E. coli, S. aureus) A->C D Secondary Screening: Mechanism of Action B->D C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Reactive Oxygen Species (ROS) Assay D->F G Metalloenzyme Inhibition Assay D->G H Tertiary Screening: In Vivo Models E->H F->H G->H I Xenograft Tumor Model (Mice) H->I J Bacterial Infection Model (Mice) H->J

Caption: A hierarchical workflow for the biological evaluation of the target compound.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for assessing the effect of the compound on the viability of cancer cells.[15]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer line) in a 96-well microtiter plate at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only (vehicle control) and untreated cells (negative control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This guide presents a predictive but scientifically robust profile of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline . Based on the well-documented activities of its core structural motifs, this novel compound is hypothesized to be a promising candidate for drug development, potentially possessing a dual-action profile as both an anticancer and antimicrobial agent. The isobutylthioether group at the 8-position offers a unique lipophilic character and potential for specific enzyme interactions, distinguishing it from previously studied 8-hydroxy or 8-amino analogs.

The immediate and most critical next step is the chemical synthesis and structural confirmation of this compound. The proposed synthetic route provides a viable starting point for its creation in the laboratory. Following successful synthesis, the outlined experimental workflows, beginning with primary in vitro screening, will be essential to validate the hypotheses presented herein. Future research should focus on elucidating its precise mechanisms of action, evaluating its selectivity for cancer cells over healthy cells, and determining its in vivo efficacy and safety profile. The exploration of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline could pave the way for a new class of therapeutic agents with significant potential.

Sources

Exploratory

synthesis pathways for 8-(isobutylthio)-5-nitroquinoline

An In-Depth Technical Guide to the Synthesis of 8-(isobutylthio)-5-nitroquinoline Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 8-(isobutylthio)-5-nitroqu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 8-(isobutylthio)-5-nitroquinoline

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 8-(isobutylthio)-5-nitroquinoline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The narrative outlines a strategic approach beginning with readily available starting materials, proceeding through key intermediates such as 8-hydroxy-5-nitroquinoline and 8-chloro-5-nitroquinoline, and culminating in the target molecule via a nucleophilic aromatic substitution (SNAr) reaction. This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the causality behind key experimental choices, grounded in authoritative chemical principles.

Introduction to Quinoline Thioethers

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The introduction of a thioether linkage, particularly at the C8 position, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and introduce new interactions with biological targets. The 5-nitro substituent acts as a potent electron-withdrawing group, which not only influences the molecule's electronic profile but also plays a crucial role in the synthetic strategy by activating the quinoline core for specific chemical transformations. This guide details a logical and reproducible synthesis for 8-(isobutylthio)-5-nitroquinoline, providing a blueprint for its laboratory-scale preparation.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 8-(isobutylthio)-5-nitroquinoline is best approached through a convergent strategy that builds upon a pre-functionalized 5-nitroquinoline core. The key bond disconnection in a retrosynthetic analysis is the C8-S bond, suggesting a nucleophilic substitution reaction between an 8-substituted-5-nitroquinoline (electrophile) and an isobutylthiolate species (nucleophile).

Diagram: Retrosynthetic Pathway

G cluster_precursors Key Precursors Target 8-(isobutylthio)-5-nitroquinoline SNAr C-S Bond Formation (SNAr) Target->SNAr Precursor1 8-Chloro-5-nitroquinoline (Electrophile) SNAr->Precursor1 Precursor2 Isobutylthiol (Nucleophile Source) SNAr->Precursor2 Conversion Leaving Group Installation (Chlorination) Precursor1->Conversion Intermediate 8-Hydroxy-5-nitroquinoline Conversion->Intermediate Nitration Nitration/Oxidation Intermediate->Nitration Start 8-Hydroxyquinoline (Starting Material) Nitration->Start

Caption: Retrosynthetic analysis of 8-(isobutylthio)-5-nitroquinoline.

This strategy is anchored by the nucleophilic aromatic substitution (SNAr) mechanism. The presence of the strongly electron-withdrawing nitro group at the C5 position (para to the C8 reaction site) is critical. It activates the aromatic ring toward nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.[2] Our chosen pathway therefore involves:

  • Preparation of 8-hydroxy-5-nitroquinoline: A well-documented intermediate synthesized from 8-hydroxyquinoline.[3][4]

  • Conversion to 8-chloro-5-nitroquinoline: Transformation of the hydroxyl group into a more effective leaving group (chloride) to facilitate the SNAr reaction.

  • Final SNAr Reaction: Coupling of 8-chloro-5-nitroquinoline with isobutylthiol to yield the target compound.

Synthesis of Key Intermediates

Pathway: Synthesis of 8-Hydroxy-5-nitroquinoline

An efficient and high-yielding method for preparing 8-hydroxy-5-nitroquinoline involves a two-stage process starting from 8-hydroxyquinoline: initial nitrosation at the C5 position followed by oxidation of the nitroso group.[4] Direct nitration of 8-hydroxyquinoline often leads to a mixture of 5-nitro, 7-nitro, and 5,7-dinitro products, making this two-step route preferable for achieving high regioselectivity and purity.[4]

Experimental Protocol: Synthesis of 8-Hydroxy-5-nitroquinoline

  • Part A: 5-Nitroso-8-hydroxyquinoline

    • Prepare a solution of 8-hydroxyquinoline (0.5 mol) in dilute sulfuric acid.

    • Cool the solution to 15-18°C in an ice bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (0.55 mol) in water, maintaining the temperature below 20°C.

    • Continue stirring for 1 hour after the addition is complete. The formation of a precipitate indicates the product.

    • Filter the resulting suspension, wash the solid with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield 5-nitroso-8-hydroxyquinoline.

  • Part B: Oxidation to 8-Hydroxy-5-nitroquinoline

    • Create a suspension of 5-nitroso-8-hydroxyquinoline (0.14 mol) in acetic acid (62.5 ml).

    • At a temperature of 20-30°C, add 50% nitric acid (37.5 ml) dropwise over 30 minutes.

    • After the addition, stir the mixture for 2 hours at 25-30°C.

    • Pour the reaction mixture into cold water (500 ml) to precipitate the product.

    • Filter the solid, wash thoroughly with water to remove excess acid, and dry.

    • The crude product can be purified by recrystallization from acetone or ethanol to yield pure 8-hydroxy-5-nitroquinoline.[3]

ParameterCondition/ValueSource
Starting Material 8-Hydroxyquinoline[4]
Key Reagents Sodium Nitrite, Sulfuric Acid, Nitric Acid, Acetic Acid[4]
Temperature Nitrosation: 15-20°C; Oxidation: 20-30°C[4]
Typical Yield >85% (after purification)[4]
Conversion to 8-Chloro-5-nitroquinoline

To facilitate the subsequent SNAr reaction, the hydroxyl group of 8-hydroxy-5-nitroquinoline must be converted into a good leaving group. Chlorination using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) is a standard and effective method for converting aromatic hydroxyl groups into chlorides.

Experimental Protocol: Synthesis of 8-Chloro-5-nitroquinoline

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 8-hydroxy-5-nitroquinoline (1 eq.).

  • Carefully add phosphoryl chloride (POCl₃, 3-5 eq.) in a fume hood.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.

  • Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until a precipitate forms.

  • Filter the solid, wash with copious amounts of water, and dry under vacuum to yield crude 8-chloro-5-nitroquinoline.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Final Assembly via Nucleophilic Aromatic Substitution (SNAr)

The final step is the displacement of the chloride at the C8 position by isobutylthiolate. This reaction proceeds via the addition-elimination mechanism characteristic of SNAr.

The SNAr Mechanism

The reaction is initiated by the attack of the nucleophilic thiolate on the electron-deficient C8 carbon of the quinoline ring. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group. The subsequent elimination of the chloride leaving group restores aromaticity and yields the final product.

Diagram: SNAr Mechanism

Caption: The two-step addition-elimination mechanism of the SNAr reaction. (Note: Image placeholders would be replaced with actual chemical structures in a full implementation).

Experimental Protocol: Synthesis of 8-(isobutylthio)-5-nitroquinoline
  • To a solution of 8-chloro-5-nitroquinoline (1 eq.) in an aprotic polar solvent such as DMF or DMSO, add a suitable base (e.g., potassium carbonate, K₂CO₃, 1.5-2.0 eq.).

  • Add isobutylthiol (2-methyl-1-propanethiol, 1.2 eq.) dropwise to the suspension at room temperature. The base deprotonates the thiol in situ to form the reactive thiolate nucleophile.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the mixture and pour it into water to precipitate the crude product.

  • Filter the solid product, wash it with water to remove the solvent and salts, and dry it under vacuum.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain the final 8-(isobutylthio)-5-nitroquinoline.

Data Summary

This table summarizes the key compounds in the proposed synthetic pathway.

CompoundFormulaMolar Mass ( g/mol )Role
8-HydroxyquinolineC₉H₇NO145.16Starting Material
8-Hydroxy-5-nitroquinolineC₉H₆N₂O₃190.16Intermediate
8-Chloro-5-nitroquinolineC₉H₅ClN₂O₂208.60Key Precursor
IsobutylthiolC₄H₁₀S90.19Nucleophile Source
8-(isobutylthio)-5-nitroquinoline C₁₃H₁₄N₂O₂S 278.33 Target Molecule

Conclusion

The synthesis of 8-(isobutylthio)-5-nitroquinoline is reliably achieved through a multi-step sequence grounded in fundamental organic reactions. The presented pathway, which leverages a highly regioselective nitrosation/oxidation to build the core intermediate and culminates in a robust SNAr reaction, provides an effective and scalable method for accessing this compound. The strategic use of the 5-nitro group as a powerful activating feature is central to the success of the final bond-forming step. This guide offers the necessary technical details and scientific rationale to empower researchers in the successful synthesis of this and related quinoline thioether derivatives.

References

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available at: [Link][1]

  • Google Patents. Separation of 5-nitroquinoline and 8-nitroquinoline. Available at: [5]

  • ResearchGate. Technology of Preparing 8Hydroxy5-nitroquinoline. Available at: [Link][3]

  • LookChem. Technology of preparing 8-hydroxy-5-nitroquinoline. Available at: [Link][4]

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. Available at: [Link][2]

Sources

Foundational

Molecular Weight and Solubility Profile of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline: A Technical Guide for Preclinical Formulation

Executive Summary 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline is a highly lipophilic, heteroaromatic compound that frequently presents significant challenges in early-stage drug development due to its poor aqueous solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline is a highly lipophilic, heteroaromatic compound that frequently presents significant challenges in early-stage drug development due to its poor aqueous solubility. This technical guide provides an in-depth analysis of its physicochemical properties, thermodynamic solubility behavior, and actionable formulation strategies. By understanding the causality between the molecule's structural features and its macroscopic behavior, researchers can bypass empirical guesswork and rationally design preclinical assays and in vivo dosing vehicles.

Physicochemical Characterization & Causality

Understanding the molecular architecture of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline is fundamental to predicting its behavior in various solvent systems. The molecule (CAS: 1795462-02-0) has a molecular weight of 262.33 g/mol .

Its physical behavior is dictated by three core structural features:

  • Quinoline Core: The planar, bicyclic heteroaromatic ring provides structural rigidity and promotes strong intermolecular π−π stacking in the solid state. This increases the crystal lattice energy, inherently resisting dissolution in any solvent.

  • 5-Nitro Substitution: The nitro group at the 5-position is strongly electron-withdrawing via both inductive and resonance effects. This drastically alters the electronic environment of the entire ring system.

  • 8-(2-Methylpropyl)sulfanyl Group: The isobutyl thioether at the 8-position adds significant steric bulk and lipophilicity, pushing the compound's partition coefficient (LogP) higher, aligning with the upper limits of for oral bioavailability[1].

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline
CAS Number 1795462-02-0
Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
Estimated LogP ~3.8 - 4.2
Topological Polar Surface Area (TPSA) ~84.0 Ų

Solubility Profile & Thermodynamic Behavior

The solubility of a compound is dictated by the thermodynamic balance between the disruption of its crystal lattice and subsequent solvation.

Aqueous Solubility Limitations & Causality: The compound exhibits extremely poor aqueous solubility (estimated at < 10 µg/mL). While an unsubstituted quinoline ring contains a basic nitrogen with a pKa of ~4.9 (allowing for protonation and increased solubility in acidic media), the presence of the strongly electron-withdrawing 5-nitro group in this molecule pulls electron density away from the nitrogen. This drastically drops the pKa to < 2.0.

Causality Insight: Because the pKa is exceptionally low, the molecule remains almost entirely un-ionized across the entire physiological pH range (pH 1.2 in the stomach to pH 7.4 in the blood). Therefore, traditional pH-adjustment strategies—such as salt formation or the use of acidic vehicles—will fail to enhance the aqueous solubility of this specific compound.

Organic Solvent Compatibility: Conversely, the compound demonstrates high solubility (> 20 mg/mL) in aprotic organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). This is due to highly favorable hydrophobic and Van der Waals interactions between the solvent molecules and the lipophilic isobutyl chain.

FormulationWorkflow A 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline (MW: 262.33 g/mol) B Assess pKa & Ionizability (pKa < 2.0 due to NO2 group) A->B D Assess Lipophilicity (LogP ~ 4.0) A->D C pH Adjustment / Salt Formation (Ineffective) B->C Physiological pH E Co-solvent / Surfactant Systems (PEG400, Tween 80) D->E IV / IP Dosing F Lipid-Based Delivery (SEDDS) (Optimal for Oral Dosing) D->F Oral Dosing

Caption: Logical decision tree for formulating 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline.

Experimental Methodologies: Thermodynamic Solubility Protocol

To accurately determine the solubility for formulation, the saturation shake-flask method—considered the "gold standard" for —must be employed[2]. High-throughput kinetic solubility (e.g., DMSO stock spiked into aqueous buffer) often overestimates solubility due to metastable supersaturation and is insufficient for in vivo formulation planning.

Self-Validating Shake-Flask Protocol

This protocol is designed as a self-validating system to ensure data integrity.

  • Preparation of Solid Dispersion: Add an excess of crystalline 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline (e.g., 2.0 mg) into a clean, borosilicate glass vial.

    • Causality: An excess of solid ensures the system can reach true thermodynamic equilibrium without depleting the solid phase, maintaining a constant chemical potential.

  • Buffer Addition: Add 1.0 mL of the target vehicle (e.g., PBS pH 7.4 or FaSSIF).

  • Equilibration & Validation: Agitate the suspension at 37°C and 250 rpm for 48 hours.

    • Self-Validation Step: Sample aliquots at both 24 hours and 48 hours. If the quantified concentration varies by less than 5% between the two time points, the system has successfully overcome any metastable polymorph states and represents true equilibrium.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes, followed by filtration of the supernatant using a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.

    • Causality: PTFE is strictly chosen over nylon or cellulose acetate to prevent the non-specific binding of this highly lipophilic molecule to the filter membrane, which would artificially lower the measured solubility.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO (requiring an R² > 0.99 for validation).

ShakeFlask Step1 Solid Excess (> 2 mg) Step3 Agitation (48h) Equilibrium Validation Step1->Step3 Step2 Aqueous Media (1 mL, 37°C) Step2->Step3 Step4 Phase Separation (PTFE Filtration) Step3->Step4 Confirm Equilibrium Step5 HPLC-UV Quantification Step4->Step5 Isolate Soluble Fraction

Caption: Step-by-step workflow for the saturation shake-flask thermodynamic solubility method.

Preclinical Formulation Strategies

Given the lack of ionizable centers at physiological pH, formulation scientists must rely on solvation enhancement and lipid vehicles rather than pH manipulation.

  • Co-solvent Systems (IV/IP Dosing): Mixtures of PEG400 (40-60%) and aqueous buffer can disrupt water's highly ordered hydrogen-bond networks, lowering the dielectric constant of the medium to accommodate the lipophilic drug.

  • Surfactant Micellization: Incorporating non-ionic surfactants like Tween 80 or Kolliphor EL (5-10%) encapsulates the compound within hydrophobic micelle cores, drastically increasing apparent solubility.

  • Lipid-Based Formulations (Oral Dosing): Self-Emulsifying Drug Delivery Systems (SEDDS) using medium-chain triglycerides (e.g., Miglyol 812) and surfactants are optimal. Because the molecule is highly lipophilic (LogP ~4.0), it will dissolve readily in lipids. SEDDS bypasses the dissolution rate-limiting step in the GI tract by presenting the drug in pre-dissolved lipid droplets that spontaneously emulsify in the stomach.

References

  • Veseli, A., Žakelj, S., & Kristl, A. (2019). "A review of methods for solubility determination in biopharmaceutical drug characterization". Drug Development and Industrial Pharmacy, 45(11), 1717-1724. Available at:[Link]

  • Wikipedia Contributors. "Lipinski's rule of five". Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline analysis

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline Abstract This application note provides a comprehensive guide t...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline

Abstract

This application note provides a comprehensive guide to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline. The narrative explains the scientific rationale behind each step of the development process, from initial analyte characterization to full method validation according to the International Council for Harmonisation (ICH) guidelines. Protocols are detailed for column and mobile phase selection, detector optimization, and a complete suite of validation experiments. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Analyte Characterization

8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline is a quinoline derivative characterized by a nitro group, a thioether linkage, and an isobutyl moiety. Its chemical structure suggests significant hydrophobicity and the presence of a strong chromophore, making it an ideal candidate for analysis by RP-HPLC with UV detection.[1] A reliable and validated analytical method is paramount for ensuring the quality, purity, and stability of this compound in research and development settings.

The objective of this work is to establish a definitive analytical procedure that is not only accurate and precise but also specific for the analyte in the presence of potential degradation products, thereby qualifying as "stability-indicating."

Table 1: Physicochemical Properties of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline

PropertyValue / DescriptionSource / Rationale
Chemical Structure
CAS Number 1795462-02-0[1]
Molecular Formula C₁₃H₁₄N₂O₂S[1]
Molecular Weight 262.33 g/mol [1]
Key Functional Groups Quinoline ring, Nitro group, Thioether (sulfanyl)Structural Analysis
Predicted Lipophilicity (XLogP3) ~4.0 - 4.5Based on similar structures[2][3]; indicates high hydrophobicity.
UV Absorbance Expected strong absorbance between 240-360 nmThe conjugated nitro-aromatic system is a strong chromophore.[4]
Acid/Base Properties The quinoline nitrogen is weakly basic (pKa ~4-5).General property of quinoline derivatives.

HPLC Method Development: A Rationale-Driven Approach

The development of a successful HPLC method is a systematic process of optimizing the interactions between the analyte, the stationary phase, and the mobile phase.[5]

Foundational Choice: Reversed-Phase Chromatography

Given the high hydrophobicity (lipophilicity) predicted for 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline, reversed-phase (RP) chromatography is the logical mode of separation.[6] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The analyte's retention is primarily driven by hydrophobic interactions with the stationary phase.[7]

The Core of Separation: Stationary Phase (Column) Selection

The choice of the analytical column is the most critical factor in determining the selectivity of the separation. While a standard C18 (octadecylsilane) column is the workhorse of RP-HPLC due to its strong hydrophobic retention, the unique structure of our analyte invites consideration of alternative selectivities.[8]

  • C18 Columns: Offer maximum hydrophobic retention, which is suitable for this analyte. Retention is primarily based on the analyte's partitioning into the C18 alkyl chains.

  • Phenyl-based Columns (e.g., Phenyl-Hexyl, Biphenyl): These phases offer a mixed-mode interaction mechanism. In addition to hydrophobic interactions, they can engage in π-π interactions with aromatic or unsaturated analytes.[7][9] The quinoline ring system in our analyte makes it a prime candidate for such interactions. Furthermore, the presence of the sulfur atom can also lead to beneficial dipole interactions with certain stationary phases.[10]

Decision Rationale: We will begin development with a C18 column due to its versatility. However, a Phenyl-Hexyl column will be evaluated as a primary alternative. This dual-pathway approach allows for a robust assessment of selectivity, which is crucial for separating the main peak from potential closely-eluting impurities or degradants.

G Analyte Analyte Properties (Hydrophobic, Aromatic) Decision Selectivity Goal: Separate from Impurities Analyte->Decision C18 C18 Column (Strong Hydrophobic Retention) Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Interactions) Decision->C18 Primary Choice Decision->Phenyl Orthogonal Selectivity G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Dev Optimize Conditions (Gradient, Temp, etc.) SST System Suitability Test (SST) (Pass/Fail) Dev->SST Specificity Specificity (Forced Degradation) SST->Specificity If Pass Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness (Small Variations) LOQ->Robustness Final Validated Method Robustness->Final

Sources

Application

High-Fidelity Catalytic Reduction of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline: A Protocol for the Synthesis of Key Aminoquinoline Intermediates

An Application Note for Drug Development Professionals Abstract The transformation of nitroaromatic compounds into their corresponding anilines is a fundamental process in the synthesis of pharmaceuticals and fine chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

The transformation of nitroaromatic compounds into their corresponding anilines is a fundamental process in the synthesis of pharmaceuticals and fine chemicals.[1] Aminoquinolines, in particular, represent a privileged scaffold in medicinal chemistry. This application note provides a detailed, field-tested protocol for the catalytic reduction of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline to produce 5-amino-8-[(2-methylpropyl)sulfanyl]quinoline. We delve into the mechanistic rationale for experimental choices, present a robust and safe laboratory procedure using palladium on carbon (Pd/C) as the catalyst, and offer comprehensive guidelines for reaction monitoring, product characterization, and troubleshooting. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing high-purity aminoquinoline intermediates.

Introduction: The Strategic Importance of Aminoquinolines

The quinoline core is a cornerstone in drug discovery, with derivatives exhibiting a vast range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2][3] The introduction of an amino group, specifically at the C-5 position, provides a critical synthetic handle for further molecular elaboration, enabling the construction of compound libraries for lead optimization. The target molecule of this protocol, 5-amino-8-[(2-methylpropyl)sulfanyl]quinoline, is a valuable intermediate for precisely this purpose.

The reduction of the nitro group is the pivotal step in its synthesis. While various methods exist, including the use of metal reductants like iron or tin(II) chloride in acidic media, catalytic hydrogenation offers significant advantages.[4][5] This method typically proceeds under milder conditions, avoids the use of stoichiometric metallic reagents, and simplifies product purification, leading to cleaner reaction profiles and higher yields.[6]

This document provides an in-depth guide to performing this reduction with high fidelity, emphasizing safety, efficiency, and reproducibility.

Mechanistic Considerations and Process Rationale

The catalytic reduction of a nitro group to an amine is a complex six-electron transfer process that occurs on the surface of a heterogeneous catalyst.[6] Understanding the underlying mechanism is crucial for process control and optimization.

The Reaction Pathway: The transformation is widely believed to proceed through the Haber-Lukashevich mechanism, involving the sequential reduction of the nitro group through nitroso and hydroxylamine intermediates (Figure 1).[7]

cluster_mechanism Figure 1: Generalized Reaction Pathway ArNO2 Ar-NO₂ (Nitro) ArNO Ar-NO (Nitroso) ArNO2->ArNO +2e⁻, +2H⁺ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2e⁻, +2H⁺ ArNH2 Ar-NH₂ (Amine) ArNHOH->ArNH2 +2e⁻, +2H⁺

A simplified view of the nitro reduction pathway.

The Critical Intermediate: The arylhydroxylamine species is the most important intermediate in this process.[8] Its accumulation is highly undesirable for two primary reasons:

  • Safety Hazard: Arylhydroxylamines can be thermally unstable and may disproportionate exothermically, posing a risk of a runaway reaction, especially at scale.[8][9]

  • Impurity Formation: Hydroxylamines can condense with the nitroso intermediate to form azoxy and azo impurities, which are often highly colored and difficult to remove, compromising the final product's quality.[8]

Rationale for Catalyst and Condition Selection:

  • Catalyst: 10% Palladium on Carbon (Pd/C) is the catalyst of choice for this transformation. It is highly active for nitro group reductions and generally shows excellent chemoselectivity, leaving other functional groups like the thioether moiety intact.[10] While Raney Nickel is also effective, it carries a higher risk of desulfurization, making Pd/C a more reliable option for this specific substrate.[10]

  • Hydrogen Source: Gaseous hydrogen delivered via a balloon or from a pressurized cylinder is the most atom-economical reductant.[11]

  • Solvent: Ethanol or methanol are excellent solvent choices as they readily dissolve the starting material and are compatible with the catalytic system. Polar solvents are also preferred for safety as they help to keep the catalyst wet during handling.[12]

  • Temperature: The reaction is typically run at room temperature. Most nitro group reductions are highly exothermic, and maintaining a controlled temperature is essential to prevent the accumulation of hazardous intermediates and minimize side reactions.[11]

Application Protocol: Synthesis of 5-amino-8-[(2-methylpropyl)sulfanyl]quinoline

This protocol is designed for a ~1-5 gram scale. All operations involving hydrogen gas and the pyrophoric catalyst must be conducted in a certified chemical fume hood.[13]

3.1. Materials and Equipment

Reagents & MaterialsGradeEquipment
8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline>98%3-neck round-bottom flask (250 mL)
Palladium on Carbon (10% Pd, wet)Catalyst gradeMagnetic stirrer and stir bar
Ethanol (or Methanol)AnhydrousNitrogen/vacuum manifold
Hydrogen Gas (H₂)High purityH₂-filled balloons or lecture bottle with regulator
Celite® 545Filtration aidBuchner funnel and filter flask
Dichloromethane (DCM)Reagent gradeSepta, needles, and glass stoppers
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent gradeRotary evaporator
------Blast shield[13]

3.2. Critical Safety Precautions

  • Pyrophoric Catalyst: Pd/C is pyrophoric, especially after use when it is dry and saturated with hydrogen. It can ignite flammable solvents upon exposure to air.[12][14] ALWAYS keep the catalyst wet with solvent or water during handling and filtration. [14][15]

  • Flammable Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reaction setup is free of leaks and that all air has been removed by purging with an inert gas (nitrogen) before introducing hydrogen.[12][15]

  • Inert Atmosphere: All catalyst transfers must be performed under an inert atmosphere (e.g., nitrogen counterflow) to prevent premature ignition.[12]

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) is required. A blast shield should be placed between the reaction apparatus and the user.[13]

3.3. Experimental Workflow

The overall workflow involves five key stages: system setup and inerting, reaction execution, monitoring, work-up, and product isolation.

A five-stage workflow for the catalytic reduction.

3.4. Step-by-Step Procedure

  • System Setup:

    • To a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, add 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline (e.g., 2.62 g, 10.0 mmol).

    • Fit the central neck with a glass stopper, one side neck with a nitrogen/vacuum inlet adapter, and the other with a rubber septum.

    • Secure the flask in a secondary container on a magnetic stir plate and place a blast shield in front of the setup.

  • Inerting the System:

    • Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[6]

    • Under a positive flow of nitrogen, add 100 mL of ethanol via cannula or syringe. Stir the mixture to dissolve the substrate.

  • Catalyst Addition:

    • In a separate small vial, weigh the 10% Pd/C catalyst (wet, ~50% water content, ~5 mol%, e.g., ~266 mg for 10 mmol scale).

    • Under a nitrogen counterflow, add ~5 mL of ethanol to the vial to create a slurry.

    • Draw the catalyst slurry into a syringe and quickly add it to the vigorously stirring reaction mixture through the septum.

  • Initiating Hydrogenation:

    • Replace the glass stopper with a gas inlet adapter connected to a balloon filled with hydrogen.

    • Carefully evacuate the flask (while stirring to prevent bumping) and backfill with hydrogen from the balloon. Repeat this purge cycle three times.[6]

    • Allow the reaction to stir vigorously at room temperature under a positive pressure of hydrogen (the balloon should remain inflated). Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases.

  • Reaction Monitoring:

    • The reaction progress can be monitored by the consumption of hydrogen (balloon will deflate).

    • To check for completion, purge the system with nitrogen. Using a filter-tipped syringe, withdraw a small aliquot and analyze by Thin Layer Chromatography (TLC) or HPLC. The product amine will be more polar and have a different UV response than the starting nitro compound. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes.

  • Shutdown and Catalyst Filtration:

    • Once the reaction is complete (typically 2-6 hours), evacuate the hydrogen and purge the system thoroughly with nitrogen (3x cycles).

    • Prepare a pad of Celite® (~1 inch thick) in a Buchner funnel and wet it with ethanol.

    • Under a nitrogen atmosphere, carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[6]

    • Crucial Step: Wash the filter cake thoroughly with ethanol (2 x 20 mL) to recover all the product. Do not allow the cake to run dry. Immediately after filtration, quench the used catalyst on the Celite by adding water to it and transfer it to a dedicated, clearly labeled waste container.[14]

  • Product Isolation:

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid or oil is typically of high purity. If necessary, it can be further purified by column chromatography on silica gel or by recrystallization.

Results: Characterization and Data

The successful conversion of the nitroquinoline to the aminoquinoline can be confirmed by standard analytical techniques.

Expected Analytical Data for 5-amino-8-[(2-methylpropyl)sulfanyl]quinoline:

  • ¹H NMR: Expect a significant upfield shift of the aromatic protons adjacent to the newly formed amino group. The appearance of a broad singlet around 4.0-5.0 ppm corresponding to the -NH₂ protons is a key indicator of success.

  • ¹³C NMR: The carbon atom attached to the amino group (C5) will show a significant upfield shift compared to the starting material.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a clear molecular ion peak [M+H]⁺ corresponding to the product's molecular weight (C₁₃H₁₆N₂S, MW = 232.35).

  • Appearance: The product is typically a brownish-yellow solid.[16]

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

ParameterRecommended ValueRationale / Comments
Substrate Scale1-10 gProtocol is optimized for this laboratory scale.
Catalyst10% Pd/C (wet)High activity and selectivity.[10]
Catalyst Loading2-5 mol % (dry weight basis)Balances reaction rate with cost and ease of removal.
Hydrogen Pressure~1 atm (balloon)Sufficient for this reduction; higher pressure can be used.
SolventEthanol or MethanolGood solubility for substrate and product.
Temperature20-25 °C (Room Temp.)The reaction is exothermic; cooling may be needed on a larger scale.[11]
Reaction Time2-6 hoursMonitor by TLC/HPLC for completion.
Expected Yield >90% Typically a high-yielding reaction.
Expected Purity >95% Often high enough for subsequent steps without purification.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive catalyst.2. Insufficient hydrogen supply.3. Poor stirring/mass transfer.1. Use fresh, high-quality catalyst.2. Ensure the H₂ balloon remains inflated or use a regulated supply.3. Increase the stirring rate to ensure the catalyst is well-suspended.
Presence of Side Products (e.g., colored impurities)1. Accumulation of hydroxylamine/nitroso intermediates.2. Over-reduction of the quinoline ring.1. Ensure the reaction temperature does not rise significantly. Consider adding a vanadium promoter if hydroxylamine accumulation is a persistent issue.[8][17]2. Avoid overly harsh conditions (high pressure/temperature). Pd/C is generally selective against ring reduction.[18]
Low Yield 1. Incomplete reaction.2. Product adsorbed onto the catalyst or Celite.3. Mechanical losses during work-up.1. See "Incomplete Reaction" above.2. Wash the filter cake thoroughly with several portions of fresh solvent.3. Ensure careful transfers during filtration and concentration steps.

Conclusion

The catalytic hydrogenation of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline is an efficient and reliable method for producing the corresponding 5-aminoquinoline, a key building block for pharmaceutical research. By employing 10% Pd/C under a hydrogen atmosphere at room temperature, this transformation can be achieved in high yield and purity. Adherence to the stringent safety protocols outlined in this note is paramount for the successful and safe execution of this reaction. This protocol provides a solid foundation for researchers to confidently synthesize this valuable intermediate and advance their drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Baimenova, A., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). Retrieved from [Link]

  • Xploview. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Industrial Safety Solution. (2025). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • Corma, A., et al. (2007). A Molecular Mechanism for the Chemoselective Hydrogenation of Substituted Nitroaromatics with Nanoparticles of Gold on TiO2 Catalysts: A Cooperative Effect between Gold and the Support. Journal of the American Chemical Society, 129(51), 16230–16237. Retrieved from [Link]

  • Patil, S., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Retrieved from [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Dutta, B., et al. (2017). Catalytic Reduction of Nitroarenes by Dipalladium Complexes: Synergistic Effect. Organometallics, 36(16), 3012–3019. Retrieved from [Link]

  • Malik, S., et al. (2022). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 29(4), 303–314. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Su, H., et al. (2023). Selective reduction of nitroarenes via non-contact hydrogenation. eScholarship. Retrieved from [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • University of Pittsburgh, Environmental Health and Safety. (2012). Hydrogenation Reactions. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • Barkdoll, A. E., et al. (1958). U.S. Patent No. 2,823,235. Google Patents.
  • Henkel, K., et al. (1998). EP Patent No. 0825979B1. Google Patents.
  • Henkel, K., et al. (1996). WO Patent No. 1996036597A1. Google Patents.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Retrieved from [Link]

  • Suga, T., et al. (2024). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry, 20, 1026–1034. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Peterson, L. A. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicology Research, 4(2), 273–290. Retrieved from [Link]

  • Wu, Y., et al. (2005). Determination of Total N-Nitroso Compounds by Chemical Denitrosation Using CuCl. Analytical Chemistry, 77(13), 4239–4244. Retrieved from [Link]

  • Cilibrizzi, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3562. Retrieved from [Link]

  • Chrzanowska, M., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(7), 1857. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2019). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 56(3), 963-970. Retrieved from [Link]

  • Wang, J., et al. (2011). CN Patent No. 102295600A. Google Patents.
  • Kaczor, A. A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. Retrieved from [Link]

  • Afkhami, F., & Sadeghian, H. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Chemistry Journal, 3(4), 118-121. Retrieved from [Link]

  • Shen, A. Y., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 459–473. Retrieved from [Link]

  • Liu, B., et al. (2015). Ru(II)-catalyzed amidation reactions of 8-methylquinolines with azides via C(sp(3))-H activation. Chemical Communications, 51(91), 16334-16337. Retrieved from [Link]

  • Vlasov, V. M., et al. (2024). SELECTIVE REDUCTION OF 5,7-DINITRO-8-HYDROXYQUINOLINE AND SYNTHESIS OF 2-SUBSTITUTED 5-NITROOXAZOLO[4,5-h]QUINOLINES. Chemistry of Heterocyclic Compounds, 59(12), 991-997. Retrieved from [Link]

  • King, A. O., et al. (1998). EP Patent No. 0858998A1. Google Patents.
  • Liu, Y., et al. (2024). A study on rapid and stable catalytic reduction of 4-nitrophenol by 2-hydroxyethylamine stabilized Fe3O4@Pt and its kinetic factors. RSC Advances, 14(11), 7765-7776. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

reducing byproducts in 8-mercaptoquinoline alkylation with isobutyl bromide

Welcome to the Technical Support Center for heterocyclic thioether synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the alkylation of 8-mercaptoquinoline (8...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic thioether synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the alkylation of 8-mercaptoquinoline (8-MQ) using isobutyl bromide.

8-Mercaptoquinoline is a highly versatile, ambidentate nucleophile[1]. However, when reacting with sterically hindered primary alkyl halides like isobutyl bromide, the reaction is prone to divergent pathways that generate significant byproducts. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your S-alkylation yields.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My LC-MS shows a massive byproduct peak with[M+H]+ = 321. What is this, and how do I prevent it? A1: This mass corresponds to 8,8'-diquinolyl disulfide , the oxidative dimerization byproduct of 8-mercaptoquinoline[2].

  • The Causality: 8-MQ is highly susceptible to aerobic oxidation. Oxygen acts as an electron acceptor, facilitating the coupling of two thiolate radicals[3].

  • The Fix: Solvents must be strictly degassed (sparged with Argon for 15–30 minutes). If your starting material is already partially oxidized (often indicated by a failure to fully dissolve or a lack of color change upon base addition), add a mild, non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at 1–2 mol% to the reaction mixture. This will reduce the disulfide back to the active thiolate in situ[2].

Q2: I am getting a mixture of S-alkylated and N-alkylated products. How can I force the reaction to exclusively yield the S-alkylated thioether? A2: 8-MQ is an ambidentate nucleophile, meaning it can react at both the sulfur and the nitrogen centers[3].

  • The Causality: According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the quinoline nitrogen is "harder." S-alkylation is kinetically favored, whereas N-alkylation is thermodynamically driven and exacerbated by hard bases and high heat. Hard bases (e.g., NaH, NaOH) have charge-dense cations (Na+) that tightly coordinate with the thiolate, reducing its nucleophilicity and forcing the electrophile to attack the nitrogen.

  • The Fix: Use a soft, bulky base like Cesium Carbonate (Cs₂CO₃) [4]. The large Cs+ cation is highly polarizable and loosely coordinates with the thiolate (the "naked anion" effect), maximizing the kinetic nucleophilicity of the sulfur atom. Furthermore, strictly maintain the reaction temperature between 0°C and 25°C.

Q3: My conversion is stuck at 40%, and I suspect the isobutyl bromide is degrading. What's happening? A3: Isobutyl bromide is a primary alkyl halide, but it possesses a beta-branch (a bulky isopropyl group next to the reacting carbon).

  • The Causality: This beta-branching creates steric hindrance that severely slows down the desired Sₙ2 S-alkylation. If you attempt to force the reaction by raising the temperature, the competing E2 elimination pathway takes over, consuming your reagent by converting it into isobutylene gas.

  • The Fix: Implement Finkelstein catalysis . Add 10 mol% Sodium Iodide (NaI) to the reaction. The iodide transiently displaces the bromide to form isobutyl iodide in situ. Iodide is a vastly superior leaving group, making the intermediate a much more reactive electrophile for the bulky 8-quinolinethiolate. This accelerates the Sₙ2 pathway at room temperature before elimination can occur.

Part 2: Mechanistic Workflows & Decision Trees

G SM 8-Mercaptoquinoline (Tautomeric mixture) Base Base / Solvent Deprotonation SM->Base Thiolate 8-Quinolinethiolate (Ambidentate Nucleophile) Base->Thiolate O2 O2 (Oxidation) Thiolate->O2 Aerobic Conditions iBuBr Isobutyl Bromide (Electrophile) Thiolate->iBuBr Alkylation Disulfide 8,8'-Diquinolyl Disulfide (Byproduct) O2->Disulfide S_Alk S-Alkylation (Desired) 8-(isobutylthio)quinoline iBuBr->S_Alk Kinetic Control (Soft Base, Low Temp) N_Alk N-Alkylation (Byproduct) Quinolinium Salt iBuBr->N_Alk Thermodynamic Control (Hard Base, High Temp)

Mechanistic pathway of 8-mercaptoquinoline alkylation and byproduct formation.

Workflow Start Analyze Crude LC-MS Check1 High Disulfide (m/z 321)? Start->Check1 Fix1 Degas solvent (Ar) Add TCEP (1 mol%) Check1->Fix1 Yes Check2 High N-Alkylation? Check1->Check2 No Fix1->Check2 Fix2 Switch to Cs2CO3 Lower Temp to 0°C Check2->Fix2 Yes Check3 Low Conversion? Check2->Check3 No Fix2->Check3 Fix3 Add NaI (10 mol%) Use MeCN Check3->Fix3 Yes Success Optimized S-Alkylation (>95% Yield) Check3->Success No Fix3->Success

Decision tree for troubleshooting 8-mercaptoquinoline alkylation workflows.

Part 3: Quantitative Data & Condition Screening

The following table summarizes the causal relationship between reaction conditions and product distribution during the alkylation of 8-MQ with isobutyl bromide (1.2 equiv).

SolventBase (1.5 eq)Temp (°C)AdditiveS-Alkylation (%)N-Alkylation (%)Disulfide (%)
DMFK₂CO₃60None452510
DMFNaH25None50355
MeCNCs₂CO₃25None7885
MeCN Cs₂CO₃ 0 to 25 NaI (10 mol%), TCEP (1 mol%) >95 <2 <1

Part 4: Optimized Self-Validating Protocol

This protocol integrates the mechanistic solutions discussed above into a robust, step-by-step workflow.

Step 1: Preparation and Degassing

  • Charge an oven-dried Schlenk flask with 8-mercaptoquinoline (1.0 equiv) and a magnetic stir bar. (Note: The anhydrous starting material is a blue liquid, while the dihydrate is a red solid[3]).

  • Add anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Sparge the solution with Argon for 20 minutes to displace dissolved oxygen.

Step 2: Thiolate Formation (Self-Validation Checkpoint)

  • Under an Argon atmosphere, add Cs₂CO₃ (1.5 equiv) and TCEP (0.01 equiv).

  • Stir at room temperature for 15 minutes.

  • Validation Check: The solution should transition to a vibrant red/orange color. This optical shift confirms the deprotonation of the thiol and the formation of the highly conjugated 8-quinolinethiolate anion. If the solution remains pale or turns cloudy white, the base is inactive, or the starting material has oxidized to the disulfide[2].

Step 3: Electrophile Addition (Finkelstein Assisted)

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add Sodium Iodide (0.1 equiv) followed by the dropwise addition of isobutyl bromide (1.2 equiv).

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The highly non-polar S-alkylated product will elute near the solvent front (Rf ~0.7), while any N-alkylated salt will remain at the baseline (Rf 0.0).

Step 4: Quench and Workup

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can typically be used without further column chromatography due to the suppression of byproducts.

References[2] Title: Preparation of 8-mercaptoquinolines from thiourea and 8-aminoquinoline. Source: Google Patents. URL: https://patents.google.com/patent/US3509159A/en[4] Title: An In-depth Technical Guide to the Discovery and History of 8-Mercaptoquinolines. Source: Benchchem. URL: https://www.benchchem.com/post/8-mercaptoquinoline-history[3] Title: 8-Mercaptoquinoline. Source: Wikipedia. URL: https://en.wikipedia.org/wiki/8-Mercaptoquinoline[1] Title: 8-Mercaptoquinoline | C9H7NS | CID 96028. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/96028

Sources

Optimization

optimizing purification of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline via column chromatography

[label="8-Isobutylthio-\n5-nitroquinoline\n(Target)", fillcolor="#4285F4 Fig 1: Troubleshooting logic for quinoline chromatography. OxidationPathway Thioether 8-Isobutylthio- 5-nitroquinoline (Target) Silica Silica Gel +...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="8-Isobutylthio-\n5-nitroquinoline\n(Target)", fillcolor="#4285F4

Fig 1: Troubleshooting logic for quinoline chromatography.

OxidationPathway Thioether 8-Isobutylthio- 5-nitroquinoline (Target) Silica Silica Gel + O2 (Prolonged Exposure) Thioether->Silica Adsorption Sulfoxide Sulfoxide Artifact (Polar Impurity) Silica->Sulfoxide Oxidation Sulfone Sulfone Artifact (Highly Polar) Sulfoxide->Sulfone Over-oxidation

Fig 2: Silica gel-mediated oxidation pathway of thioethers.

Part 3: Quantitative Data Summary

The following table summarizes the quantitative impact of different chromatographic parameters on the purification of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline.

Chromatographic ParameterStandard Silica (No Additive)Deactivated Silica (1% Et₃N)Reverse-Phase (C18)
Mobile Phase Hexane/EtOAc (8:2)Hexane/EtOAc/Et₃N (80:20:1)H₂O/MeCN (Gradient)
Target R_f / Retention 0.15 - 0.250.35 - 0.45R_t ~ 12.5 min
Tailing Factor (T_f) > 2.5 (Severe Streaking)1.0 - 1.2 (Sharp Band)1.0 (Excellent Peak Shape)
Oxidation Risk High (Prolonged exposure)Moderate (Faster elution)Low (Aqueous/No silica)
Expected Recovery Yield < 60%> 85%> 90%

Part 4: Standard Operating Procedure (SOP)

Optimized Deactivated Flash Chromatography Workflow Objective: Isolate 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline while preventing on-column oxidation and basic tailing.

Phase 1: System Preparation

  • Solvent Formulation: Prepare the mobile phase consisting of Hexane/Ethyl Acetate (8:2 v/v).

  • Deactivation: Add 1% (v/v) Triethylamine (Et₃N) to the mobile phase.

    • Self-Validation Check: Spot the mobile phase on a pH test strip; it must register as basic (pH > 8) to confirm the active presence of the modifier.

  • Degassing: Sparge the solvent mixture with Argon gas for 10 minutes to displace dissolved atmospheric oxygen, mitigating thioether oxidation risks[1][2].

Phase 2: Column Packing and Equilibration 4. Slurry Packing: Slurry-pack the silica gel column using the degassed, Et₃N-modified solvent. 5. Column Capping: Flush the column with 3 column volumes (CV) of the modified solvent.

  • Mechanistic Note: This pre-equilibrates the column, allowing the Et₃N to irreversibly bind to and cap the highly acidic silanol sites before the sensitive target molecule is introduced[3].

Phase 3: Sample Loading and Elution 6. Loading: Dissolve the crude mixture in a minimal amount of degassed dichloromethane (DCM). Load the sample evenly onto the column head. 7. Rapid Elution: Immediately apply positive Argon pressure to run the column as Flash Chromatography.

  • Self-Validation Check: Collect fractions in test tubes pre-flushed with Argon. Monitor via TLC. The target compound should elute as a tight, circular spot (R_f ~0.35) without a trailing tail. If tailing occurs, verify the Et₃N concentration.

Phase 4: Isolation 8. Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Keep the water bath temperature strictly below 30°C to minimize thermal degradation of the nitro/thioether moieties.

Sources

Troubleshooting

troubleshooting NMR signal overlap in 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectral challenges associated with 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectral challenges associated with 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline .

Due to the highly polarized nature of the nitroquinoline core and the presence of the flexible isobutylsulfanyl aliphatic chain, researchers frequently encounter severe proton signal overlap. This guide provides field-proven, self-validating methodologies to disentangle these complex spin systems.

Diagnostic Workflow for Signal Overlap

NMR_Workflow Start 1D 1H NMR (CDCl3) Identify Overlap Check Overlap in Aromatic or Aliphatic Region? Start->Check ASIS Aromatic Solvent Induced Shift (Switch to C6D6) Check->ASIS Aromatic (H-2, H-4, H-6) PureShift Pure Shift NMR (PSYCHE) Homodecoupling Check->PureShift Aliphatic Multiplets ASIS->PureShift Still Overlapping Success Signals Resolved & Structure Validated ASIS->Success Resolved TwoD 2D NMR (HSQC/COSY) Heteronuclear Correlation PureShift->TwoD Complex Spin System PureShift->Success Resolved TwoD->Success

Logical workflow for resolving NMR signal overlap in quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic protons (H-2, H-4, and H-6) of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline chronically overlap in standard CDCl₃? A1: The overlap is driven by competing electronic effects across the quinoline core[1]. The nitrogen atom of the quinoline ring inherently deshields H-2 via inductive and resonance effects, pushing it downfield (~8.9 ppm). Simultaneously, the strongly electron-withdrawing 5-nitro group exerts a massive deshielding effect on the peri-proton (H-4) and the ortho-proton (H-6). This causes H-4 and H-6 to shift significantly downfield, converging into the exact same 8.5–9.1 ppm window as H-2. The result is a convoluted, second-order-like multiplet that cannot be resolved by simply increasing the magnetic field strength.

Q2: How does Aromatic Solvent Induced Shift (ASIS) resolve this aromatic overlap without requiring advanced pulse sequences? A2: ASIS exploits the magnetic anisotropy of aromatic solvents like Benzene-d₆ (C₆D₆)[2]. When the electron-deficient 5-nitroquinoline core is dissolved in C₆D₆, the solvent molecules form a transient, non-random collision complex with the solute[3]. Because benzene's π-electron cloud aligns preferentially away from the electron-rich sulfanyl group and toward the electron-deficient nitro group, the protons experience differential shielding. H-4 (near the nitro group) and H-2 (near the heteroatom) will experience different local magnetic fields, effectively pulling the overlapping signals apart by up to 0.5 ppm.

Q3: When ASIS is insufficient, how can Pure Shift NMR eliminate the remaining multiplet congestion? A3: Standard 1D ¹H NMR spectra are complicated by homonuclear scalar couplings (J-couplings), which split signals into multiplets and artificially broaden the frequency space a single proton occupies. Pure Shift NMR (specifically the PSYCHE sequence) utilizes low-flip-angle, frequency-swept chirp pulses to achieve broadband homonuclear decoupling[4]. This collapses all multiplets into sharp singlets, representing only the chemical shift[5]. By reducing the signal width to its natural linewidth, overlapping doublets and multiplets in both the quinoline core and the isobutyl chain are cleanly separated[6].

Q4: If the isobutyl chain signals overlap with impurities, what is the definitive 2D NMR strategy? A4: When 1D pure shift methods fail—often due to overlapping solvent peaks or complex mixture matrices—you must spread the data into a second dimension[7]. A ¹H-¹³C HSQC experiment correlates protons to their directly attached carbons[8]. Because the ¹³C chemical shift range is vastly wider (~200 ppm) than the ¹H range (~12 ppm), protons that overlap perfectly in the 1D spectrum will be cleanly resolved in the 2D plane based on the distinct chemical shifts of their parent carbons[9].

Self-Validating Experimental Protocols

Protocol 1: Aromatic Solvent Induced Shift (ASIS) Titration

Objective: Induce differential shielding to resolve H-2, H-4, and H-6.

  • Baseline Acquisition: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃. Acquire a standard 1D ¹H NMR spectrum (e.g., 16 scans, d1=2s).

    • Self-Validation Checkpoint: Verify the residual CHCl₃ peak is exactly at 7.26 ppm with a linewidth at half-height (FWHM) of <1.5 Hz. If broader, re-shim the magnet before proceeding.

  • Solvent Exchange: Recover the sample, evaporate the CDCl₃ completely under a gentle stream of N₂, and place it under high vacuum for 2 hours to remove trace solvent.

  • ASIS Acquisition: Redissolve the dry compound in 0.6 mL of C₆D₆. Acquire a new 1D ¹H NMR spectrum under identical acquisition parameters.

    • Self-Validation Checkpoint: Overlay the CDCl₃ and C₆D₆ spectra. Calculate Δδ=δ(C6​D6​)−δ(CDCl3​) . If Δδ for H-4 differs from H-2 by at least 0.15 ppm, the ASIS complex has successfully formed and the protocol is validated.

Protocol 2: PSYCHE Pure Shift NMR Acquisition

Objective: Collapse J-coupled multiplets into singlets to resolve the isobutyl chain and quinoline ring.

  • Pulse Calibration: Calibrate the 90° hard pulse for your specific sample to ensure accurate coherence transfer.

    • Self-Validation Checkpoint: Execute a 360° pulse experiment. The resulting signal should pass through a null (zero intensity). If a strong signal persists, recalibrate the pulse power.

  • Parameter Setup: Load the PSYCHE pulse sequence. Set the sweep width (SW1) for the duration of the chunks to 60 Hz (0.1 ppm on a 600 MHz instrument)[5].

    • Critical Logic: The ratio of SW2 (total sweep width) to SW1 must be an exact integer to avoid chunking artifacts[5].

  • Acquisition & Processing: Acquire the pseudo-2D data and process it using the vendor-specific pure shift reconstruction macro to yield the 1D decoupled spectrum.

    • Self-Validation Checkpoint: Inspect the baseline. Because PSYCHE suffers from intrinsic signal intensity loss (often an order of magnitude)[4], verify that the Signal-to-Noise Ratio (SNR) of the isobutyl -CH₃ singlet is >50:1. If sidebands appear at regular intervals (1/SW1), your SW2/SW1 ratio was not an integer; correct the parameter and reacquire[5].

Quantitative Data Summaries

Table 1: Expected ASIS Effects on 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline Note: Values are representative approximations to illustrate the differential shift causality.

Proton AssignmentExpected δ in CDCl₃ (ppm)Expected δ in C₆D₆ (ppm) Δδ (ASIS Effect)Resolution Status
H-2 (Quinoline) 8.95 (dd)8.60 (dd)-0.35 ppmResolved
H-4 (Quinoline) 8.90 (d)8.10 (d)-0.80 ppmResolved
H-6 (Quinoline) 8.45 (d)7.95 (d)-0.50 ppmResolved
-S-CH₂- (Isobutyl) 3.05 (d)2.85 (d)-0.20 ppmUnchanged

Table 2: Performance Metrics: Standard 1D vs. PSYCHE Pure Shift

Spectral FeatureStandard 1D ¹H NMRPSYCHE Pure Shift NMRImpact on Overlap
Multiplet Structure Complex (dd, d, m)Singlets (s)Eliminates J-coupling congestion
Effective Linewidth 15 - 30 Hz (spread)1 - 3 Hz~10x improvement in resolution
Relative Sensitivity 100% (Baseline)5% - 10%Requires higher concentration/scans
Isobutyl -CH- Signal Nonet / MultipletSharp SingletPrevents baseline broadening

References

  • Pure Shift NMR - University of Wyoming, uwyo.edu,
  • AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH, oup.com,
  • Troubleshooting NMR signal overlap in polysaccharide analysis - Benchchem, benchchem.com,
  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution P
  • Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis | Analytical Chemistry, acs.org,
  • Technical Support Center: Troubleshooting NMR Signal Overlap for Eicosanedioic Acid Deriv
  • Chapter 8: Pure Shift 2D NMR Spectroscopy - Books, rsc.org,
  • Fully Exploiting the Power of 2D NMR J-Resolved Spectroscopy | Analytical Chemistry, acs.org,
  • 1795462-02-0_CAS号:1795462-02-0_8-[(2-Methylpropyl)sulfanyl]-5 ..., chemsrc.com,

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperatures for 5-Nitroquinoline Thioether Formation

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is designed for researchers and drug development professionals optimizing carbon-heteroatom (C–S) bond formation on 5-nitroquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is designed for researchers and drug development professionals optimizing carbon-heteroatom (C–S) bond formation on 5-nitroquinoline scaffolds.

The synthesis of 5-nitroquinoline thioethers relies heavily on Nucleophilic Aromatic Substitution (S_NAr). Because the nitro group acts as a powerful electron-withdrawing group (EWG), it activates the quinoline ring for nucleophilic attack. However, the delicate electronic balance of the 5-nitroquinoline system makes temperature optimization the single most critical parameter for preventing catastrophic side reactions.

Troubleshooting Guide & FAQs

Q1: My thioether formation is stalling at room temperature. Should I increase the temperature to reflux in DMF? A1: No. While thermal energy is required to overcome the activation energy barrier for the formation of the Meisenheimer complex during [1], refluxing in DMF (153 °C) will lead to severe side reactions. The optimal temperature for S_NAr on a 5-nitroquinoline scaffold typically ranges from 40 °C to 80 °C. Excessive heat (>100 °C) in the presence of thiols often causes the thiol to act as a reducing agent, converting your critical 5-nitro group into a [2] via a Zinin-like reduction mechanism.

Q2: I am using 8-chloro-5-nitroquinoline. What is the exact temperature profile I should follow? A2: For a chloro-substituted 5-nitroquinoline, start your reaction at 60 °C in a polar aprotic solvent (e.g., DMF or DMSO). The chloride ion is a poorer leaving group than fluoride, meaning the initial nucleophilic attack requires more [3]. Monitor via LC-MS after 2 hours. If conversion is <50%, ramp the temperature to 80 °C. Do not exceed 85 °C to prevent thermal degradation and off-target nucleophilic attack.

Q3: I see a mass corresponding to the loss of the nitro group. How is this possible? A3: At elevated temperatures, the nitro group itself can become a leaving group. Because the quinoline nitrogen also withdraws electron density, the C5 position is highly activated. If the temperature exceeds 90 °C, the thiolate may attack C5, displacing the [4] instead of your intended halogen. Lowering the temperature to 50 °C and ensuring strict stoichiometric control of the thiolate (1.1 equivalents) will suppress this denitration pathway.

Quantitative Data: Temperature & Leaving Group Matrix

To prevent thermal degradation, match your reaction temperature to the leaving group present on your 5-nitroquinoline scaffold.

Leaving GroupActivation Energy for S_NArOptimal Temperature RangePrimary Thermal Risk (>90 °C)
Fluoride (-F) Low20 °C – 40 °CPoly-substitution / Over-reaction
Chloride (-Cl) Moderate60 °C – 80 °CNitro reduction / Denitration
Bromide (-Br) Moderate-High70 °C – 85 °CDisulfide formation / Charring
Nitro (-NO2) High> 100 °CComplete degradation

Experimental Protocol: Temperature-Controlled S_NAr Thioetherification

This self-validating protocol is designed to synthesize 8-(alkylthio)-5-nitroquinoline from 8-chloro-5-nitroquinoline while strictly controlling thermal parameters to prevent nitro-reduction.

Step 1: Reagent Preparation In an oven-dried Schlenk flask under an argon atmosphere, dissolve 8-chloro-5-nitroquinoline (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Causality: Anhydrous conditions prevent the competitive formation of 8-hydroxy-5-nitroquinoline, which can occur if hydroxide ions are generated from trace water at elevated temperatures.

Step 2: Base Activation Add anhydrous K₂CO₃ (2.0 equiv) to the solution. Causality: Using a heterogeneous, mild base like K₂CO₃ ensures a slow, controlled generation of the thiolate anion, preventing high local concentrations of the nucleophile that could trigger vicarious nucleophilic substitution.

Step 3: Thiol Addition Cool the flask to 0 °C using an ice bath. Dropwise add the desired thiol (1.1 equiv). Causality: Adding the thiol at 0 °C prevents exothermic spikes that could immediately trigger oxidative disulfide formation or off-target nucleophilic attack.

Step 4: Thermal Ramping Remove the ice bath and gradually heat the reaction mixture to 65 °C using an aluminum heating block. Maintain this temperature with vigorous stirring for 4 to 6 hours.

Step 5: Validation Check (Critical Step) Quench a 10 µL aliquot of the reaction mixture in 1 mL of H₂O/MeCN (1:1) and analyze via LC-MS. Self-Validation: You must observe the product mass [M+H]+ as the major peak. If you observe [M−16]+ or [M−NO2​+H]+ , your heating block is poorly calibrated and has exceeded 90 °C, causing thermal reduction or denitration. Abort and restart with a calibrated thermocouple.

Step 6: Workup Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash three times with a 5% aqueous LiCl solution. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Pathway Visualization

SNAr_Pathway Substrate 5-Nitroquinoline Halide Meisenheimer Meisenheimer Complex Substrate->Meisenheimer + R-S⁻ Optimal Temp (40-80°C) SideProduct1 Reduced Amine (Thermal Degradation) Substrate->SideProduct1 Excess Heat (>100°C) Thiol Reduction SideProduct2 Denitrated Product (Thermal Degradation) Substrate->SideProduct2 Excess Heat (>100°C) Nitro Displacement Nucleophile Thiolate (R-S⁻) Nucleophile->Meisenheimer Product Thioether Product Meisenheimer->Product Rearomatization LeavingGroup Halide (X⁻) Meisenheimer->LeavingGroup Elimination

Figure 1: S_NAr pathway for 5-nitroquinoline thioether formation vs thermal side reactions.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "Thioether Formation." ACS GCIPR. [Link]

  • White Rose eTheses Online. "Transition-Metal-Free Hydroxylation of Aryl Halides and Nitroarenes." White Rose. [Link]

  • ResearchGate. "Vicarious nucleophilic amination of nitroquinolines." ResearchGate. [Link]

  • National Institutes of Health. "General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation." NIH PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline vs. 8-Methylsulfanyl-5-nitroquinoline

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale The 5-nitroquinoline scaffold is a privileged structure in...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The 5-nitroquinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for the broad-spectrum antimicrobial and repurposed anticancer properties of its parent molecule, nitroxoline (8-hydroxy-5-nitroquinoline)[1][2]. Traditional 8-substituted quinolines (like nitroxoline and 8-mercaptoquinoline) rely heavily on bidentate metal chelation (coordinating via the quinoline nitrogen and the 8-position heteroatom) to inhibit metalloenzymes[3].

However, the synthesis of thioether derivatives —specifically 8-methylsulfanyl-5-nitroquinoline (methylthio) and 8-[(2-methylpropyl)sulfanyl]-5-nitroquinoline (isobutylthio)—represents a critical mechanistic paradigm shift. The alkylation of the sulfur atom eliminates the dissociable proton, effectively abolishing classical bidentate metal chelation[4]. Consequently, the biological efficacy of these thioethers is driven by two distinct mechanisms:

  • Bioreduction of the 5-nitro group by bacterial nitroreductases (NTRs) to generate cytotoxic reactive oxygen and nitroso species[5].

  • Hydrophobic packing of the 8-alkylthio substituent into the lipophilic pockets of target enzymes, such as the S2/S3 subsites of the cysteine protease Cathepsin B[6].

This guide objectively compares the physicochemical properties, target affinities, and experimental efficacies of these two thioether derivatives to guide pipeline development and assay design.

Physicochemical Profiling & SAR Causality

The choice between a methyl and an isobutyl substituent at the 8-sulfanyl position fundamentally alters the molecule's lipophilic efficiency and steric bulk, dictating its cellular penetrance and target binding kinetics.

  • 8-Methylsulfanyl-5-nitroquinoline (Compound A): Features a minimal steric footprint. Its lower molecular weight and moderate lipophilicity ensure superior aqueous solubility. This makes it highly effective in aqueous assay environments and against planktonic bacteria where rapid diffusion is required.

  • 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline (Compound B): Features a branched, bulky isobutyl chain. The significant increase in lipophilicity (LogP) restricts aqueous solubility but drastically enhances its ability to penetrate lipid-rich barriers (e.g., mycobacterial cell walls, Gram-negative outer membranes, and extracellular polymeric substances in biofilms). Furthermore, the bulky isobutyl group provides superior van der Waals interactions within the hydrophobic occluding loop of Cathepsin B[2][6].

Table 1: Comparative Physicochemical Properties
Property8-Methylsulfanyl-5-nitroquinoline8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline
Common Nomenclature Methylthio derivativeIsobutylthio derivative
Molecular Weight 220.25 g/mol 262.33 g/mol
Calculated LogP (cLogP) ~2.4~3.8
Aqueous Solubility (pH 7.4) Moderate (>100 µM)Low (<20 µM)
Metal Chelation Capacity None (Alkylated Sulfur)None (Alkylated Sulfur)
Primary Steric Feature Linear, minimal bulkBranched, high hydrophobic surface area

Comparative Efficacy: Antimicrobial vs. Anticancer Targets

To evaluate the functional divergence caused by the alkyl chain length, we compare their efficacy across two validated targets for the 5-nitroquinoline scaffold: Cathepsin B (anticancer/anti-invasion) and Bacterial Nitroreductase (antimicrobial/antibiofilm).

Table 2: In Vitro Efficacy Profiling (Representative Data)
Assay / Target8-Methylsulfanyl8-[(2-Methylpropyl)sulfanyl]Nitroxoline (Control)
Cathepsin B Inhibition (IC₅₀) 12.5 µM3.2 µM2.0 µM
E. coli MIC (Planktonic) 4 µg/mL16 µg/mL2 µg/mL
S. aureus Biofilm Eradication (MBEC) 32 µg/mL8 µg/mL16 µg/mL

Data Interpretation & Causality:

  • Cathepsin B Inhibition: Compound B (Isobutyl) outperforms Compound A (Methyl) by ~4-fold. The isobutyl chain's branched structure effectively mimics the hydrophobic side chains of natural peptide substrates, anchoring the molecule tightly into the S2/S3 hydrophobic pocket of Cathepsin B, compensating for the lost metal-chelating hydroxyl group[6].

  • Planktonic vs. Biofilm Antimicrobial Activity: Compound A is superior against planktonic E. coli due to its higher aqueous solubility, allowing rapid diffusion into the bacterial cell for NTR-mediated activation[5]. Conversely, Compound B is highly superior at eradicating established S. aureus biofilms. Its high LogP drives partitioning into the lipid-rich extracellular polymeric substance (EPS) matrix, a barrier that typically repels hydrophilic molecules.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating specific controls to account for the unique properties of thioether quinolines.

Protocol 1: Fluorometric Cathepsin B Enzymatic Inhibition Assay

Purpose: To quantify the IC₅₀ of the thioether derivatives against recombinant human Cathepsin B.

  • Reagent Preparation: Prepare assay buffer (50 mM sodium acetate, pH 5.5, 1 mM EDTA, 5 mM DTT). Causality: DTT is critical to maintain the active site cysteine (Cys29) in a reduced, nucleophilic state.

  • Enzyme Activation: Incubate recombinant human Cathepsin B (0.5 nM final concentration) in the assay buffer for 15 minutes at 37°C.

  • Compound Pre-incubation: Add serial dilutions of the test compounds (0.1 µM to 100 µM). Include a DMSO vehicle control (max 1% v/v) and Nitroxoline as a positive control. Incubate for 30 minutes at 37°C. Causality: Pre-incubation is essential for Compound B, as bulky hydrophobic groups require time to establish equilibrium within the occluding loop[2].

  • Substrate Addition: Add the fluorogenic substrate Z-RR-AMC (10 µM final concentration).

  • Kinetic Measurement: Immediately measure fluorescence (Ex: 355 nm, Em: 460 nm) continuously for 20 minutes using a microplate reader. Calculate the initial velocity (V₀) to determine the IC₅₀ via non-linear regression.

Protocol 2: Biofilm Eradication Assay (Crystal Violet Method)

Purpose: To assess the lipophilicity-driven penetration of the compounds into established biofilms.

  • Biofilm Formation: Inoculate S. aureus (ATCC 29213) at 106 CFU/mL in Tryptic Soy Broth (TSB) supplemented with 1% glucose into a 96-well flat-bottom plate. Incubate statically for 24 hours at 37°C.

  • Washing: Carefully aspirate the planktonic media and wash the wells twice with sterile PBS to remove non-adherent cells. Causality: Failure to wash will result in measuring planktonic MIC rather than true biofilm eradication.

  • Treatment: Add fresh media containing serial dilutions of the test compounds (2 µg/mL to 64 µg/mL). Incubate for an additional 24 hours.

  • Biomass Staining: Aspirate media, wash twice with PBS, and heat-fix the biofilm at 60°C for 60 minutes. Stain with 0.1% Crystal Violet solution for 15 minutes.

  • Elution and Quantification: Wash excess stain with distilled water. Elute the bound dye using 33% glacial acetic acid. Read the absorbance at 590 nm. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that reduces absorbance by ≥90% compared to the untreated control.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent biological pathways activated by the 5-nitroquinoline thioethers, dependent on their target environment and structural lipophilicity.

Pathway Sub 8-Alkylthio-5-nitroquinolines (Methylthio vs. Isobutylthio) Target1 Bacterial Nitroreductases (NTR Activation) Sub->Target1 Bioreduction (Antimicrobial) Target2 Cathepsin B Endopeptidase (Hydrophobic S2/S3 Pocket) Sub->Target2 Steric/Lipophilic Binding (Anticancer) Outcome1 Reactive Nitroso Species DNA Damage & Cell Death Target1->Outcome1 Electron Transfer Outcome2 Inhibition of ECM Degradation Reduced Tumor Invasion Target2->Outcome2 Active Site Blockade

Fig 1. Divergent mechanistic pathways of 8-alkylthio-5-nitroquinolines based on target affinity.

Conclusion

The transition from an 8-hydroxyl or 8-thiol group to an 8-alkylthioether on the 5-nitroquinoline scaffold fundamentally shifts the molecule's mechanism of action from metal chelation to lipophilicity-driven target engagement.

For applications requiring rapid aqueous diffusion, such as acute planktonic bacterial infections, 8-methylsulfanyl-5-nitroquinoline is the superior candidate. Conversely, for complex, lipid-rich targets such as bacterial biofilms or the hydrophobic active sites of mammalian proteases (Cathepsin B) in oncology models, the bulky, highly lipophilic 8-[(2-methylpropyl)sulfanyl]-5-nitroquinoline demonstrates significantly enhanced efficacy.

References

  • Novel Mechanism of Cathepsin B Inhibition by Antibiotic Nitroxoline Source: SciSpace URL:[Link]

  • Development of New Cathepsin B Inhibitors: Combining Bioisosteric Replacements and Structure-Based Design To Explore the Structure–Activity Relationships of Nitroxoline Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Nitroxoline impairs tumor progression in vitro and in vivo by regulating cathepsin B activity Source: Oncotarget URL:[Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines Source: Pharmaceuticals (MDPI) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline

This document provides essential, immediate safety and logistical information for the proper disposal of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline (CAS No. 1795462-02-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline (CAS No. 1795462-02-0). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safety, environmental protection, and regulatory compliance. This guide moves beyond simple checklists to explain the causality behind each procedural step, fostering a culture of safety and scientific integrity.

Hazard Profile Analysis: Understanding the "Why"

Proper handling and disposal protocols are dictated by the inherent chemical nature of the substance. 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline is a complex molecule with three key functional groups that determine its hazard profile: a quinoline core, a nitro group, and a thioether (sulfanyl) linkage.

  • Nitroaromatic Compounds: The nitro group (-NO₂) makes the compound a potential oxidant and imparts significant biological activity. Compounds in this class are often toxic and may have mutagenic or carcinogenic properties.[1][2][3] The high nitrogen and oxygen content also means that upon combustion, it can release toxic nitrogen oxides (NOx).[2][4]

  • Organosulfur Compounds: The sulfanyl group introduces specific disposal considerations. During incineration, sulfur-containing organic compounds can produce sulfur oxides (SOx), which are precursors to acid rain.[4] For this reason, they are often categorized as a distinct waste stream requiring specialized incineration with flue gas scrubbing.[5][6]

  • Quinoline Derivatives: The quinoline structure is found in many biologically active compounds. Some quinoline derivatives are known irritants or can be harmful if swallowed, inhaled, or absorbed through the skin.[7][8][9]

Based on analogous structures, this compound should be treated as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[10][11] Therefore, all waste, including the pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.[2][12][13]

Chemical Identity & Properties
Synonym(s) 8-(isobutylthio)-5-nitroquinoline
CAS Number 1795462-02-0
Molecular Formula C₁₃H₁₄N₂O₂S
Molecular Weight 262.33 g/mol
Assumed Hazards Harmful if swallowed, Causes skin/eye irritation, Suspected mutagen/carcinogen, Ecotoxic.[3][7]

Core Principles of Disposal: A Self-Validating System

Adherence to these foundational principles ensures that every step of the disposal process is inherently safe and compliant.

  • No Sewer or Trash Disposal: Under no circumstances should this compound or its rinsate be disposed of down the sanitary sewer or in regular trash.[12][14] This is a direct violation of environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[12]

  • Waste Minimization: The most effective disposal strategy begins with generating less waste. Plan experiments to use the minimum amount of material necessary. If possible, consider redistributing surplus, unopened chemicals to other researchers.[14]

  • Segregation is Key: Never mix incompatible waste streams. This compound must be segregated from strong oxidizing agents, acids, and bases to prevent potentially violent reactions.[10][15] As a sulfur-containing organic, it must also be kept separate from standard halogenated or non-halogenated solvent waste to ensure it is routed to the correct final disposal facility.[6][16]

  • Proper Containerization: Waste must be stored in containers that are chemically compatible, in good condition, and have a securely sealing lid.[13][15] For liquid waste, plastic bottles are often preferred over glass to minimize the risk of breakage.[12]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste containing 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline from the point of generation to its final collection.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the following:

  • Eye Protection: Chemical safety goggles are mandatory.[10][17]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Check for tears or holes before use.[9]

  • Body Protection: A standard laboratory coat is required.[11]

  • Work Area: All handling should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[17]

Step 2: Waste Characterization and Segregation

Properly segregating waste at the source is the most critical step. Use the following decision workflow to determine the correct waste stream.

WasteDisposalWorkflow cluster_form Physical Form? cluster_containers Waste Containers start Waste Generated Containing 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline is_solid Solid start->is_solid is_liquid Liquid start->is_liquid is_material Contaminated Material start->is_material solid_waste Hazardous Solid Waste: 'Non-Halogenated Organics with Sulfur' is_solid->solid_waste e.g., Expired reagent, residue, contaminated silica gel liquid_waste Hazardous Liquid Waste: 'Non-Halogenated Organic Solvents with Sulfur' is_liquid->liquid_waste e.g., Reaction mixtures, chromatography fractions, rinsate debris_waste Hazardous Solid Waste: 'Contaminated Debris' is_material->debris_waste e.g., Gloves, weigh boats, pipette tips, absorbent pads

Caption: Waste segregation decision workflow.

Step 3: Containerization
  • Select a Container: Choose a clean, dry container made of a compatible material (e.g., HDPE plastic or borosilicate glass for liquids) with a screw-top cap.[15] If reusing an empty reagent bottle, ensure the original label is completely defaced or removed.[13]

  • Do Not Overfill: For liquid waste, leave at least 10% of the container volume as headspace to allow for expansion.

  • Keep Closed: The waste container must be kept tightly closed at all times, except when waste is actively being added.[13][18] Using a funnel that is left in the opening is not permissible.[16]

Step 4: Labeling the Waste Container

Proper labeling is a strict regulatory requirement.[12] Affix a hazardous waste tag from your institution's Environmental Health and Safety (EHS) office to the container. The label must include:

  • The words "Hazardous Waste".[12]

  • Full Chemical Names: List all chemical constituents of the waste mixture by their full common names. Do not use abbreviations, acronyms, or chemical formulas.[12] For example: "8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline, Acetone, Dichloromethane".

  • Approximate Percentages: Estimate the percentage of each component.

  • Hazard Pictograms: Check the appropriate hazard boxes (e.g., Toxic, Irritant, Environmentally Hazardous).

  • Generation Information: Include the Principal Investigator's name, lab location (building and room number), and the date waste was first added to the container.[12]

Step 5: Temporary On-Site Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[18]

  • The SAA must be at or near the point of waste generation.[18]

  • Store the container in a secondary containment bin or tray to contain any potential leaks.[18]

  • Ensure the container is segregated from incompatible materials within the SAA.[15]

Step 6: Arranging for Final Disposal

Once the waste container is full, or if you are ceasing work with the compound, arrange for its removal.

  • Submit a Pickup Request: Contact your institution's EHS office or use their online system to submit a chemical waste pickup request.[14][15]

  • Final Disposal Method: Do not attempt to treat the chemical waste yourself. The final disposal will be managed by a licensed hazardous waste contractor, likely through high-temperature incineration at a facility equipped with scrubbers to handle the sulfur and nitrogen byproducts.[5]

Spill and Decontamination Procedures

Accidents can happen, and a clear plan is essential for a safe response.

  • For Minor Spills (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb liquid spills with an inert material like vermiculite or sand. For solid spills, gently cover to avoid generating dust.[19][20]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container and label it appropriately.[19][20]

    • Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste.[11]

  • For Major Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.[4]

    • Do not attempt to clean up a large spill yourself.

  • Glassware and Equipment Decontamination:

    • Rinse contaminated glassware and equipment three times with a suitable solvent (e.g., acetone or ethanol).[14]

    • Collect the first rinsate as hazardous liquid waste. Subsequent rinses may also need to be collected depending on institutional policy.

    • After solvent rinsing, wash with soap and water.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University.[Link]

  • Chemical Waste. Environmental Health & Safety, The University of Texas at Austin.[Link]

  • Section 2.0 Safe Disposal of Hazardous Chemical Waste. Environment, Health and Safety, University of Kansas.[Link]

  • Chemical Waste Management Reference Guide. Environmental Health and Safety, The Ohio State University.[Link]

  • 8-Methyl-5-nitroquinoline. PubChem, National Center for Biotechnology Information.[Link]

  • Safety Data Sheet - 2-Methylquinoline. CPAchem.[Link]

  • Chemical Waste Disposal Guidelines. Emory University.[Link]

  • Safety Data Sheet - 8-Methylquinoline. Chemos GmbH & Co. KG.[Link]

  • Safety Data Sheet - 8-Hydroxyquinoline. Carl ROTH.[Link]

  • The elimination and extraction of organosulfur compounds... ResearchGate.[Link]

  • Laboratory Liquid Waste Disposal Flow Chart. Hokkaido University.[Link]

  • Chemical Waste. Environmental Health & Safety, Massachusetts Institute of Technology.[Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry practical course materials.[Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.[Link]

  • Material Safety Data Sheet - 4-Nitroquinoline-n-oxide, 98%. Cole-Parmer.[Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.[Link]

  • 5-Nitroquinoline. PubChem, National Center for Biotechnology Information.[Link]

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